molecular formula C12H22O3 B8368456 Ethyl 5,5-dimethyl-3-oxo-octanoate

Ethyl 5,5-dimethyl-3-oxo-octanoate

Cat. No.: B8368456
M. Wt: 214.30 g/mol
InChI Key: NVQAPXUCLHWGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific data on this compound are absent in the provided evidence, its structure suggests similarities to other 3-oxo esters, such as Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) and Ethyl 4,4-diethoxy-3-oxo-pentanoate (CAS 6312-89-6) . These analogs share a 3-oxo ester backbone but differ in substituents, which influence their physical, chemical, and functional properties.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 5,5-dimethyl-3-oxooctanoate

InChI

InChI=1S/C12H22O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h5-9H2,1-4H3

InChI Key

NVQAPXUCLHWGFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(=O)CC(=O)OCC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 5,5-dimethyl-3-oxo-octanoate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with cell wall synthesis and disruption of metabolic pathways in bacteria .

1.2 Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro tests have shown promising results, with IC50 values indicating selective toxicity towards certain cancer cells. The proposed mechanisms include the induction of apoptosis through mitochondrial pathways and modulation of enzyme activities related to cancer progression .

1.3 Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic processes. For instance, it has been suggested that this compound could inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property may have implications for the development of treatments for neurodegenerative diseases .

Food Chemistry

2.1 Flavoring Agent

In the field of food chemistry, this compound is recognized for its potential as a flavoring agent. Its fruity aroma profile makes it suitable for use in various food products, enhancing sensory attributes without compromising safety standards . Regulatory bodies have classified it as Generally Recognized As Safe (GRAS) under specific conditions of use.

2.2 Antioxidant Properties

The compound has also been evaluated for its antioxidant activity, which is crucial in food preservation and health benefits. Studies indicate that it exhibits significant radical scavenging potential against various free radicals, suggesting its utility in preventing oxidative stress-related damage in food products .

Material Science

3.1 Polymer Additive

In material science, this compound can serve as a reactive modifier in polymer formulations. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it valuable in the production of high-performance materials used in coatings and adhesives .

3.2 Coating Applications

The compound is also being explored for use in coating applications due to its ability to improve adhesion and durability of coatings on various substrates. This application is particularly relevant in industries focused on protective coatings for automotive and aerospace components .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsAntimicrobial agentsEffective against E. coli and S. aureus
Anticancer treatmentsCytotoxic effects observed on cancer cell lines
Enzyme inhibitionPotential inhibitor of acetylcholinesterase
Food ChemistryFlavoring agentRecognized as GRAS; enhances sensory attributes
Antioxidant propertiesSignificant radical scavenging potential
Material SciencePolymer additiveEnhances flexibility and thermal stability
Coating applicationsImproves adhesion and durability

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined this compound's antimicrobial efficacy against gram-positive bacteria. The findings highlighted that structural modifications could enhance potency significantly.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that this compound exhibited selective toxicity with IC50 values indicating potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Ethyl 5,5-dimethyl-3-oxo-octanoate and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
This compound (hypothetical) N/A C₁₁H₂₀O₃ (estimated) 200.28 (estimated) 3-oxo ester, 5,5-dimethyl branches
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 52119-38-7 C₁₁H₁₁NO₅ 237.21 3-oxo ester, nitroaryl group
Ethyl 4,4-diethoxy-3-oxo-pentanoate 6312-89-6 C₁₁H₂₀O₅ 232.27 3-oxo ester, 4,4-diethoxy substituents
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate N/A C₂₂H₂₂O₅ 366.41 Alkyne, diphenyl groups, ethoxycarbonyloxy
Key Observations:
  • Branching vs. Aromaticity: this compound’s branched alkyl chain may enhance solubility in nonpolar solvents compared to the nitroaryl-containing Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, which is likely more polar and reactive due to the nitro group .
  • Electron-Withdrawing Groups: The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate increases electrophilicity at the ketone, making it more reactive in nucleophilic additions than the diethoxy-substituted analog .
Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate
  • Synthesis : Likely prepared via Claisen condensation between ethyl nitrobenzoate and ethyl acetate.
  • Applications : Used as a nitroaryl synthon in pharmaceuticals or agrochemicals due to its electron-deficient aromatic system.
Ethyl 4,4-Diethoxy-3-oxo-pentanoate
  • Synthesis : Derived from acetoacetic ester by diethoxy substitution at the 4-position.
  • Applications : Serves as a protected keto ester in multi-step syntheses, where the diethoxy group stabilizes the ketone against undesired reactions.
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Synthesis : Involves propargylation and alkynyl lithium intermediates, as indicated by references to 1,3-dilithiopropyne .
  • Applications: Potential use in materials science due to its rigid alkyne and diphenyl structure, which may contribute to crystalline packing .

Spectroscopic and Physical Properties

  • NMR Trends: Ethyl 4,4-diethoxy-3-oxo-pentanoate’s $^{13}$C NMR would show signals for the diethoxy carbons (~60-70 ppm) and the ketone (~200 ppm), similar to the dioctanoate in .
  • Crystallography : The diphenyl-alkyne compound in exhibits a twisted conformation (e.g., C12—C7—C13—C14 torsion angle: -167.19°) due to steric clashes, contrasting with less hindered analogs .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5,5-dimethyl-3-oxo-octanoate, and what factors influence yield optimization?

this compound, a β-keto ester, can be synthesized via Claisen condensation or alkylation of β-keto esters. A common approach involves reacting ethyl acetoacetate with a suitable alkyl halide (e.g., 5,5-dimethylbromoalkane) in the presence of a base like sodium ethoxide. Yield optimization depends on:

  • Catalyst selection : Strong bases (e.g., NaOEt) improve enolate formation but may induce side reactions like hydrolysis .
  • Temperature control : Maintaining 0–5°C minimizes undesired aldol byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction kinetics . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : The β-keto ester group shows a characteristic triplet for the methylene group adjacent to the carbonyl (δ ~3.5–4.0 ppm) and a singlet for the acetyl methyl group (δ ~2.2 ppm). The ethyl ester group appears as a quartet (δ ~4.1 ppm) and triplet (δ ~1.2 ppm) .
  • ¹³C NMR : The carbonyl carbons (C=O) resonate at δ ~170–210 ppm. The quaternary carbons in the 5,5-dimethyl moiety appear as distinct peaks at δ ~25–30 ppm .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O) confirms the β-keto ester functionality .

Q. What analytical methods are suitable for quantifying impurities in synthesized this compound?

  • GC-MS : Identifies volatile impurities (e.g., unreacted starting materials) using retention indices and fragmentation patterns .
  • HPLC with UV detection : Detects non-volatile byproducts (e.g., hydrolysis products) using reverse-phase C18 columns and acetonitrile/water gradients .
  • TLC : A preliminary screening tool with visualization via iodine vapor or UV fluorescence .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in enzymatic or catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Enolate stability : Comparing energy barriers for deprotonation at different sites to predict regioselectivity in alkylation reactions .
  • Transition states : Simulating interactions with enzymes (e.g., lipases) to optimize enantioselective transformations . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities with biological targets, aiding in drug discovery applications .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from tautomerism or stereochemical ambiguity. Mitigation approaches include:

  • Variable-temperature NMR : Detects keto-enol tautomerism by observing peak splitting at low temperatures .
  • X-ray crystallography : Provides definitive structural confirmation of crystalline derivatives .
  • Isotopic labeling : ¹³C-labeled compounds clarify carbon environments in complex spectra .

Q. How do steric and electronic effects in this compound influence its reactivity in multicomponent reactions (e.g., Biginelli or Hantzsch syntheses)?

  • Steric hindrance : The 5,5-dimethyl group reduces nucleophilic attack at the β-carbon, favoring reactions at the keto group (e.g., condensation with thiourea in Biginelli reactions) .
  • Electronic effects : The electron-withdrawing ester group activates the β-keto moiety for electrophilic substitutions, enabling cyclocondensation with aldehydes and ammonium acetate in Hantzsch dihydropyridine synthesis .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound under anhydrous conditions?

  • Solvent drying : Use molecular sieves (3Å) for THF or toluene .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How should researchers statistically validate kinetic data for this compound hydrolysis?

  • Non-linear regression : Fit time-dependent concentration data to first/second-order models using software like OriginLab .
  • Error analysis : Report confidence intervals (95%) for rate constants and compare via ANOVA for different pH/temperature conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.